Ethyl 4-(4-fluorophenyl)-5-oxo-2-(trifluoromethyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
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Overview
Description
This compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It has a fluorophenyl group, a trifluoromethyl group, and an ester group attached to the quinoline ring. These functional groups could potentially influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a hexahydroquinoline ring, a fluorophenyl group, a trifluoromethyl group, and an ester group. Techniques like NMR, mass spectrometry, and X-ray diffraction could be used to analyze its structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The ester group could undergo hydrolysis, transesterification, and other reactions typical for esters. The trifluoromethyl group could potentially influence the compound’s acidity and stability .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the fluorine atoms could increase the compound’s stability and influence its polarity .Scientific Research Applications
Synthesis and Chemical Properties
Ethyl 4-(4-fluorophenyl)-5-oxo-2-(trifluoromethyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a compound that has been explored in various synthetic and chemical research studies, focusing on its potential for creating new cinnoline and fluoroquinolone derivatives, which are of significant interest due to their pharmaceutical applications.
- A study highlighted a new and convenient synthesis of 4-hydroxycinnoline-3-carboxylate derivatives, demonstrating the reactivity of ethyl 2-diazo-3-(2, 4, 5-trifluorophenyl)-3-oxopropionates with tri-n-butylphosphine, leading to various fluorinated cinnoline derivatives (Miyamoto & Matsumoto, 1988).
- Research into the synthesis of 5-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinolines from ethyl 6,7-difluoro-, 6,7,8-trifluoro- and 5,6,7,8-tetrafluoro-4-oxo-1,4-dihydro-quinoline-3-carboxylates with methyl methacrylate showcased a new approach to [a]-fused fluoroquinolones, highlighting the precursor role of such compounds for the synthesis of [a]-fused fluoroquinolones (Tsoi et al., 2001).
Medicinal Chemistry and Drug Development
The compound and its derivatives have been utilized in medicinal chemistry, primarily for the development of new antibacterial agents and in exploring novel synthetic pathways for pharmacologically active molecules.
- A study presented the synthesis and transformations of 2-(4-ethoxycarbonylphenylamino)- and 2-(2-carboxyphenylamino)-4-methylquinolines, noting their potential utility as fluorophores in biochemistry and medicine, as well as their potential antioxidant and radioprotective properties (Aleksanyan & Hambardzumyan, 2013).
- Ethyl 1,4‐dihydro‐4‐oxo‐3‐quinolinecarboxylates have been synthesized by a tandem addition-elimination-SNAr reaction from ethyl 2-(2-fluorobenzoyl)acetate, showcasing the importance of this structural motif in several drug compounds (Bunce, Lee, & Grant, 2011).
Future Directions
Mechanism of Action
Target of Action
The compound contains an indole nucleus, which is found in many bioactive aromatic compounds . Compounds with an indole nucleus often bind with high affinity to multiple receptors , which could be the case for this compound as well.
Mode of Action
Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Indole derivatives are known to interact with a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Given the wide range of biological activities of indole derivatives , it’s possible that this compound could have multiple effects at the molecular and cellular level.
Properties
IUPAC Name |
ethyl 4-(4-fluorophenyl)-5-oxo-2-(trifluoromethyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F4NO3/c1-2-27-18(26)16-14(10-6-8-11(20)9-7-10)15-12(4-3-5-13(15)25)24-17(16)19(21,22)23/h6-9,14,24H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOUNNPACDUUKKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)F)C(=O)CCC2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F4NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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